methyl (1S,12S,14R,15E)-15-ethylidene-13-formyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate
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Overview
Description
methyl (1S,12S,14R,15E)-15-ethylidene-13-formyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate is a natural product found in Rauvolfia serpentina with data available.
Scientific Research Applications
Chemical Structure and Isomerization
Methyl (1S,12S,14R,15E)-15-ethylidene-13-formyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate exhibits spontaneous isomerization. The compound's behavior in different environments, such as chloroform solution, has been studied using NMR spectroscopy and quantum chemical calculations. This research provides insights into the compound's chemical properties and potential applications in fields like materials science or drug development (Afonin et al., 2017).
Stereoselective Synthesis
The compound is involved in chemo- and stereoselective reactions, highlighting its importance in synthetic organic chemistry. For instance, it participates in C-H insertion reactions leading to highly functionalized cyclopentanes, showcasing its utility in creating complex molecular architectures (Yakura et al., 1999).
Reaction Mechanisms and Derivatives
Research on similar compounds, involving diazocycloaddition reactions and the formation of bicyclic pyrazoles, provides insights into reaction mechanisms that could be relevant to this compound. Such studies contribute to the understanding of reaction pathways in synthetic chemistry, which can be applied to the synthesis of pharmaceuticals and novel materials (Maas & Gettwert, 2000).
Properties
Molecular Formula |
C21H22N2O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
methyl (1S,12S,14R,15E)-15-ethylidene-13-formyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate |
InChI |
InChI=1S/C21H22N2O3/c1-3-12-10-23-17-9-15(12)21(11-24,20(25)26-2)18(23)8-14-13-6-4-5-7-16(13)22-19(14)17/h3-7,11,15,17-18,22H,8-10H2,1-2H3/b12-3-/t15-,17+,18+,21?/m1/s1 |
InChI Key |
BRJNQOSDCDNITN-JLQCRAJZSA-N |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3C[C@H]1C([C@@H]2CC4=C3NC5=CC=CC=C45)(C=O)C(=O)OC |
SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(C=O)C(=O)OC |
Canonical SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(C=O)C(=O)OC |
Synonyms |
polyneuridine aldehyde |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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